N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H30FN3O3S and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Study
The synthesis and antimicrobial activities of compounds related to the quinazoline class, including derivatives similar to N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, have been extensively studied. These compounds show significant potential in combating microbial infections. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and screened for antifungal and antibacterial activities, revealing their capability to inhibit microbial growth effectively (Patel & Patel, 2010). Similarly, novel quinolones containing heterocyclic substituents have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Synthetic Approaches and Structural Analyses
The compound and its related analogs have been the subject of various synthetic strategies aimed at improving their antimicrobial efficacy. Studies have detailed the synthesis processes, including the use of thiazolidinone motifs and Schiff base formations, to create compounds with enhanced biological activity (Patel & Patel, 2010). Moreover, the structural analysis through crystallography and spectroscopy has provided insights into their mechanism of action and potential for further modification to increase their therapeutic index (Saeed & Flörke, 2011).
Antitubercular Activity
Research has also extended to evaluating the antitubercular potential of quinoline derivatives. The novel synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising results against Mycobacterium tuberculosis, indicating the versatility of quinoline derivatives in addressing resistant strains of tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3S/c1-17(2)13-14-31-26(34)22-12-9-19(25(33)29-21-5-3-4-6-21)15-23(22)30-27(31)35-16-24(32)18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNXCPWVOXKYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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